1-Methoxypyrrolidin-3-amine
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Overview
Description
1-Methoxypyrrolidin-3-amine is a heterocyclic organic compound that features a pyrrolidine ring substituted with a methoxy group at the first position and an amine group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxypyrrolidin-3-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1-methoxypyrrolidine with an appropriate amine source. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the substitution process.
Another method involves the reductive amination of 1-methoxypyrrolidin-3-one with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Methoxypyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or imines.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amine or methoxy positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated compounds and bases like sodium hydride or potassium carbonate are used for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted pyrrolidines, amines, and imines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methoxypyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 1-methoxypyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A parent compound with a similar structure but lacking the methoxy and amine substitutions.
1-Methoxypyrrolidine: Similar but without the amine group.
3-Aminopyrrolidine: Similar but without the methoxy group.
Uniqueness
1-Methoxypyrrolidin-3-amine is unique due to the presence of both methoxy and amine groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in synthesis and potential therapeutic uses.
Properties
IUPAC Name |
1-methoxypyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-8-7-3-2-5(6)4-7/h5H,2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWSRJOLMOGEJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1CCC(C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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